Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate
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Overview
Description
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate: is a chemical compound with the molecular formula C14H10F3NO3 and a molecular weight of 297.23 g/mol It is a derivative of nicotinic acid, featuring a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate typically involves the esterification of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 6-(aminomethyl)picolinate
Uniqueness
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Biological Activity
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with trifluoromethoxy-substituted phenyl groups. The general procedure includes:
- Starting Materials : Nicotinic acid or its derivatives and trifluoromethoxy phenyl halides.
- Reagents : Common reagents include N,N-dimethylformamide (DMF), triethylamine (TEA), and various coupling agents.
- Conditions : The reaction is usually conducted under controlled temperatures, often at room temperature or slightly elevated temperatures for several hours.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested at concentrations ranging from 100 μg/mL to 200 μg/mL, showing broad-spectrum activity, albeit less potent than standard antibiotics like streptomycin and ceftazidime .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines and markers associated with inflammatory responses .
Cytotoxicity and Anticancer Activity
This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating significant antiproliferative activity against human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to interact with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may modulate nicotinic acetylcholine receptors, influencing neurotransmission and cellular proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that this compound can scavenge ROS, thereby reducing oxidative stress in cells .
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anti-inflammatory, cytotoxic |
Methyl 2-chloro-4-(trifluoromethyl)nicotinate | Structure | Similar but with different activity profiles |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate | Structure | Exhibits lower antimicrobial activity |
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study evaluated its effects on various cancer cell lines, revealing a dose-dependent response in cytotoxicity with notable selectivity towards malignant cells over normal cells.
- Anti-inflammatory Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups.
- Antimicrobial Efficacy : In a clinical setting, this compound was tested against resistant bacterial strains, demonstrating potential as a novel therapeutic agent in antibiotic-resistant infections.
Properties
Molecular Formula |
C14H10F3NO3 |
---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3 |
InChI Key |
FFCZKODMIDILOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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